(1-Cyclohexylethyl)(3-ethoxypropyl)amine
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Overview
Description
(1-Cyclohexylethyl)(3-ethoxypropyl)amine is an organic compound with the molecular formula C₁₃H₂₇NO and a molecular weight of 213.36 g/mol . This compound is characterized by the presence of a cyclohexyl group, an ethyl group, and an ethoxypropyl group attached to an amine functional group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclohexylethyl)(3-ethoxypropyl)amine typically involves the reaction of cyclohexyl ethylamine with 3-ethoxypropyl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1-Cyclohexylethyl)(3-ethoxypropyl)amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ethoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for introducing halides.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
(1-Cyclohexylethyl)(3-ethoxypropyl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of (1-Cyclohexylethyl)(3-ethoxypropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler analog with only a cyclohexyl group attached to the amine.
Ethoxypropylamine: Contains only the ethoxypropyl group attached to the amine.
Cyclohexylethylamine: Similar structure but lacks the ethoxypropyl group.
Uniqueness
(1-Cyclohexylethyl)(3-ethoxypropyl)amine is unique due to the combination of cyclohexyl, ethyl, and ethoxypropyl groups attached to the amine. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C13H27NO |
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Molecular Weight |
213.36 g/mol |
IUPAC Name |
N-(1-cyclohexylethyl)-3-ethoxypropan-1-amine |
InChI |
InChI=1S/C13H27NO/c1-3-15-11-7-10-14-12(2)13-8-5-4-6-9-13/h12-14H,3-11H2,1-2H3 |
InChI Key |
PJEIWGLAJLCGKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(C)C1CCCCC1 |
Origin of Product |
United States |
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